molecular formula C8H8IN3S B3211847 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine CAS No. 1094070-47-9

3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine

Cat. No.: B3211847
CAS No.: 1094070-47-9
M. Wt: 305.14 g/mol
InChI Key: OIWGXGZKQURZOM-UHFFFAOYSA-N
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Description

3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine is a substituted derivative of the imidazo[1,2-a]pyrazine scaffold, a bicyclic heteroaromatic system comprising a fused imidazole and pyrazine ring. The compound features three distinct substituents: an iodine atom at position 3, a methyl group at position 6, and a methylthio (-SMe) group at position 7. This substitution pattern influences its electronic, optical, and biological properties, making it a candidate for diverse applications, including medicinal chemistry and materials science .

Imidazo[1,2-a]pyrazines are naturally found in bioluminescent organisms (e.g., coelenterazine) and are utilized in chemiluminescent sensors due to their oxidant-responsive luminescence . Synthetic derivatives, such as the title compound, are often tailored for enhanced stability, bioavailability, or functional specificity.

Properties

IUPAC Name

3-iodo-6-methyl-8-methylsulfanylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3S/c1-5-4-12-6(9)3-10-7(12)8(11-5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWGXGZKQURZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C(=N1)SC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219385
Record name 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094070-47-9
Record name 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094070-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Mechanism of Action

The mechanism of action of 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

The imidazo[1,2-a]pyrazine scaffold differs from related bicyclic systems like imidazo[1,2-a]pyridine and imidazo[1,2-c]pyrimidine in nitrogen atom placement. Comparative studies on antitubercular activity revealed:

  • Imidazo[1,2-a]pyridine derivatives exhibit lower MIC values (1–2 μM) than imidazo[1,2-a]pyrazines (1–9 μM), suggesting that additional nitrogen atoms in the pyrazine ring reduce potency .
  • Imidazo[1,2-c]pyrimidines show MICs similar to imidazo[1,2-a]pyrazines, indicating that nitrogen placement at positions 6, 7, or 8 retains moderate activity .

Table 1: Antitubercular Activity of Bicyclic Heterocycles

Compound Class MIC Range (μM) Key Structural Feature
Imidazo[1,2-a]pyridine 1–2 No additional nitrogen
Imidazo[1,2-a]pyrazine 1–9 Pyrazine ring (N at 1,4 positions)
Imidazo[1,2-c]pyrimidine 1–9 Pyrimidine ring (N at 1,3 positions)
Position 6 (Methyl Group):
  • 6-Substituted imidazo[1,2-a]pyrazines are potent inhibitors of gastric H+/K+-ATPase. For example, 6-chloro derivatives show anti-secretory activity, while 6-methyl substitution (as in the title compound) may enhance metabolic stability or binding affinity .
Position 3 (Iodo Group):
  • Halogenation at position 3 (e.g., Cl, Br, I) is common in bioactive derivatives. Iodo-substituted compounds may exhibit unique pharmacokinetics due to increased molecular weight and lipophilicity. For instance, 3-bromoimidazo[1,2-a]pyrazines demonstrate cardiac-stimulating properties via cyclic AMP modulation .
Position 8 (Methylthio Group):
  • 8-Arylated/Alkylated imidazo[1,2-a]pyrazines (e.g., 8-aryl derivatives from Grignard reactions) show varied bioactivity. The methylthio group (-SMe) in the title compound could act as an electron donor, influencing redox properties or receptor interactions .

Table 2: Bioactivity of Select Imidazo[1,2-a]pyrazine Derivatives

Compound Substituents Activity Reference
6-Chloroimidazo[1,2-a]pyrazine 6-Cl H+/K+-ATPase inhibition (IC50: nM)
8-(4-MeOPh)-imidazo[1,2-a]pyrazine 8-(4-MeOPh) Anticancer (CDK9 inhibition)
3-Bromoimidazo[1,2-a]pyrazine 3-Br Cardiac stimulation

Optical and Electronic Properties

Substituents significantly modulate fluorescence and absorption:

  • Electron-withdrawing groups (EWGs) at R1 (e.g., halogens) induce hypsochromic shifts (blue shift), while electron-donating groups (EDGs) like -CH3 at R1 cause bathochromic shifts (red shift) .
  • The title compound’s -SMe group (EDG) at R2 may enhance fluorescence intensity, as seen in 8u (4-MeOPh-substituted) , which exhibits blue-shifted emission .
  • Compared to imidazo[1,2-a]pyridine derivatives, imidazo[1,2-a]pyrazines (e.g., 10i) show longer emission wavelengths (~850 nm) due to extended conjugation .

Table 3: Optical Properties of Representative Derivatives

Compound Substituents λem (nm) Solvent
8a R1=H, R2=H 450 DMSO
8d (R1=Cl) R1=Cl, R2=H 440 (hypsochromic) DMSO
8g (R1=CH3) R1=CH3, R2=H 460 (bathochromic) DMSO
10i (pyrazine) R2=aryl 850 Acetonitrile

Biological Activity

3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structure, characterized by an imidazole ring fused with a pyrazine ring and specific substituents, enhances its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

  • Molecular Formula : C₈H₈N₃S I
  • Molecular Weight : 305.14 g/mol
  • CAS Number : 1094070-47-9

The presence of iodine, a methyl group, and a methylthio group contributes to its reactivity and biological activity profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities. It has been investigated for its potential as:

  • Antimicrobial Agent : Demonstrated efficacy against various bacterial strains.
  • Anticancer Agent : Exhibits cytotoxic effects on cancer cell lines.
  • ENPP1 Inhibitor : Shows promise in enhancing immune response through inhibition of the ENPP1 enzyme, which plays a role in cancer immunotherapy.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. Binding to these targets can modulate their activity, influencing cellular processes like signal transduction and gene expression.

Anticancer Activity

A study focused on the cytotoxic effects of imidazo[1,2-a]pyrazine derivatives, including this compound, evaluated their effectiveness against four cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, leading to further investigations into its structure-activity relationship (SAR) .

ENPP1 Inhibition

Recent research identified derivatives of imidazo[1,2-a]pyrazine as potent ENPP1 inhibitors. One particular derivative demonstrated an IC50 value of 5.70 nM against ENPP1 while enhancing the mRNA expression of downstream genes involved in the STING pathway . This suggests that this compound could play a role in cancer immunotherapy by stimulating the immune response.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundIodine at position 3; methyl and methylthio groupsAntimicrobial, anticancer, ENPP1 inhibition
Imidazo[1,2-a]pyrazine Derivative 7Similar core structure; varied substituentsPotent ENPP1 inhibition (IC50: 5.70 nM)
Other Imidazo DerivativesVarious substitutionsCytotoxicity against various cancer lines

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Common methods include:

  • Electrophilic substitution reactions.
  • Condensation reactions involving α-amino pyrazines with α-halocarbonyl compounds .

These methods allow for efficient production while enabling further functionalization for diverse applications.

Q & A

Basic: What synthetic strategies are effective for introducing iodine, methyl, and methylthio groups at positions 3, 6, and 8 of imidazo[1,2-a]pyrazine?

The regioselective introduction of substituents on the imidazo[1,2-a]pyrazine scaffold relies on understanding the electronic and steric properties of the core.

  • Iodination at Position 3 : Electrophilic iodination is favored at position 3 due to its high electron density, as predicted by computational studies. Iodine-catalyzed multicomponent reactions (MCRs) using aryl aldehydes and isocyanides under mild conditions are effective .
  • Methylation at Position 6 : Direct alkylation via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with methylboronic acids can achieve methylation. Reaction conditions must be optimized to avoid over-substitution .
  • Methylthio at Position 8 : Thiolation via displacement of a pre-installed leaving group (e.g., bromine) using sodium thiomethoxide under inert conditions is recommended. Alternatively, oxidative coupling of methylthiol precursors with intermediates can be employed .

Basic: What spectroscopic and analytical methods are critical for confirming the structure of 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine?

  • 1H/13C NMR : Key signals include the singlet for the methyl group (δ 2.5–2.7 ppm) and aromatic protons at positions 2 and 7 (δ 8.0–9.0 ppm). The methylthio group’s sulfur atom deshields adjacent protons, causing distinct splitting patterns .
  • HRMS (ESI) : Accurate mass determination confirms molecular formula (e.g., [M+H]+ at m/z corresponding to C₉H₁₀IN₃S).
  • FT-IR : Absence of NH stretches (3350 cm⁻¹) confirms substitution completeness, while C-I and C-S bonds show peaks near 550 cm⁻¹ and 650 cm⁻¹, respectively .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in derivatives of this compound?

  • Substituent Variation : Systematic replacement of iodine (position 3) with other halogens (Br, Cl) or electron-withdrawing groups can modulate electronic effects. Methylthio (position 8) can be replaced with sulfoxide/sulfone groups to study redox sensitivity .
  • Biological Assays : Prioritize in vitro screens (e.g., NF-κB inhibition IC50 assays) followed by in vivo sepsis models (e.g., cecal ligation and puncture in rats) to evaluate anti-inflammatory activity. Cross-correlate with cytotoxicity data (e.g., MTT assays on normal cell lines like MCF-12A) .
  • Computational Modeling : Density functional theory (DFT) calculations predict charge distribution, while molecular docking identifies potential targets (e.g., NF-κB or kinase binding pockets) .

Advanced: What experimental models are suitable for evaluating anti-inflammatory and anticancer potential?

  • In Vitro :
    • NF-κB Inhibition : Luciferase reporter assays in HEK293T cells transfected with NF-κB-responsive promoters .
    • Cytokine Profiling : ELISA for TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages .
  • In Vivo :
    • Sepsis-Induced Lung Injury : Cecal ligation and puncture (CLP) in rats, followed by histopathology (H&E staining) and bronchoalveolar lavage fluid analysis .
    • Anticancer Activity : Xenograft models (e.g., MCF-7 or A375 tumors in mice) with IC50 comparisons to standard drugs like doxorubicin .

Advanced: How should researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyrazine derivatives?

  • Standardized Assay Conditions : Discrepancies often arise from variations in cell lines (e.g., cancer vs. normal), incubation times, or solvent controls (DMSO tolerance). Replicate studies under harmonized protocols (e.g., CLSI guidelines) are critical .
  • Meta-Analysis of Substituent Effects : Compare bioactivity data across derivatives with identical substitution patterns. For example, NF-κB inhibition is strongly influenced by electron-donating groups at position 8 (e.g., methylthio vs. methoxy) .
  • Mechanistic Follow-Ups : Use knock-out models (e.g., siRNA silencing of NF-κB) to confirm target engagement in conflicting studies .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Catalyst Optimization : Iodine-catalyzed MCRs require precise stoichiometry to avoid polyhalogenation. Transitioning to flow chemistry can enhance reproducibility and yield .
  • Purification : Halogenated byproducts (e.g., di-iodinated analogs) may form during scale-up. High-performance liquid chromatography (HPLC) with C18 columns and gradient elution ensures purity >98% .
  • Solvent Selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising reaction efficiency .

Advanced: How can the redox activity of the methylthio group be exploited for prodrug design?

  • Oxidation to Sulfoxide/Sulfone : The methylthio group at position 8 can be selectively oxidized using m-CPBA or H₂O₂, altering solubility and target affinity. Sulfoxide derivatives may act as prodrugs, activated in vivo by glutathione reductase .
  • ROS-Responsive Release : Incorporate methylthio into disulfide linkages for tumor microenvironment-triggered drug release, leveraging higher glutathione levels in cancer cells .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

  • Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify unintended targets. For example, imidazo[1,2-a]pyrazines may inhibit ABL1 or SRC kinases due to structural mimicry of ATP .
  • Crystallography : Co-crystallize derivatives with kinase domains (e.g., PDB: 4UB) to refine binding poses and reduce steric clashes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine

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